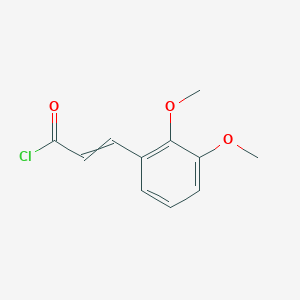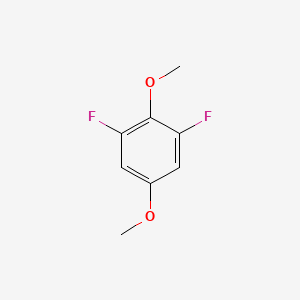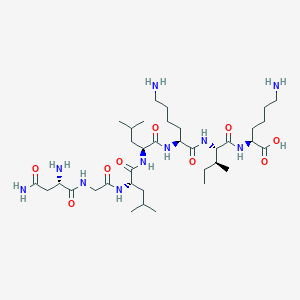![molecular formula C12H24N2O3 B12571695 tert-Butyl [3-(morpholin-4-yl)propyl]carbamate CAS No. 307002-38-6](/img/structure/B12571695.png)
tert-Butyl [3-(morpholin-4-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [3-(morpholin-4-yl)propyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a morpholine ring via a propyl chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-(morpholin-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3-(morpholin-4-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
tert-Butyl [3-(morpholin-4-yl)propyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl [3-(morpholin-4-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing the active morpholine derivative upon enzymatic cleavage of the carbamate group. This process can modulate various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
Morpholine: A parent compound with a wide range of industrial applications.
tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate: A related compound used in drug delivery systems.
Uniqueness
Properties
CAS No. |
307002-38-6 |
|---|---|
Molecular Formula |
C12H24N2O3 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl N-(3-morpholin-4-ylpropyl)carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)13-5-4-6-14-7-9-16-10-8-14/h4-10H2,1-3H3,(H,13,15) |
InChI Key |
QBUPMJHTOFHKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
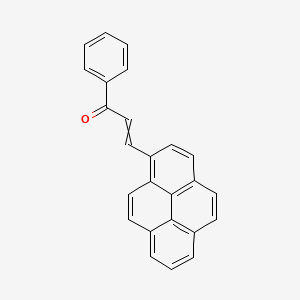
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
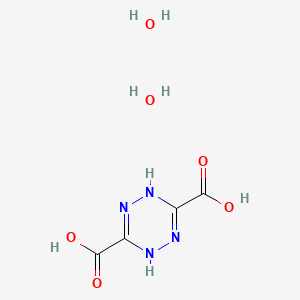
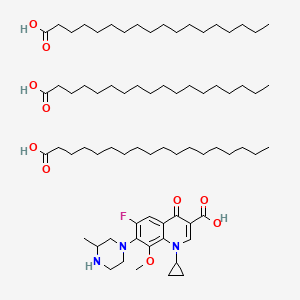
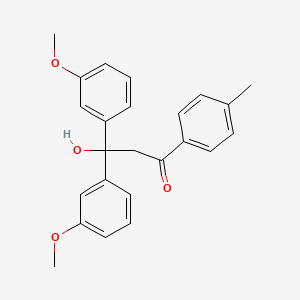
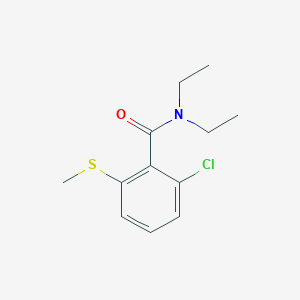
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)
